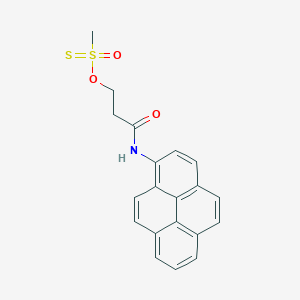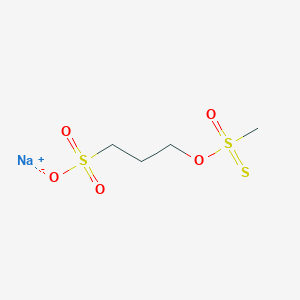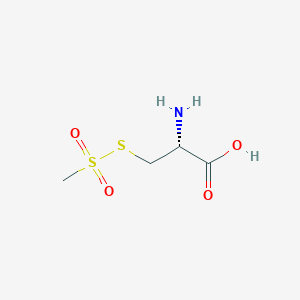
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a chemical compound with the molecular formula C13H19NO2. It is characterized by the presence of a phenol group attached to a cyclohexyl ring, which is further substituted with an aminomethyl and a hydroxy group.
作用机制
Target of Action
The primary targets of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol”, are the µ-opioid receptors, and it also inhibits the reuptake of noradrenaline and serotonin . These targets play a crucial role in pain signaling and management .
Mode of Action
This compound interacts with its targets through a dual mechanism of action. It acts as an agonist of the µ-opioid receptor, primarily through its active metabolite (+)-M1, and to a lesser degree (−)-M1 and (±)- N, O -didesmethyl-tramadol (M5) . It also inhibits the reuptake of noradrenaline and serotonin, enhancing inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The compound affects several biochemical pathways involved in pain signaling. It has modulatory effects on voltage-gated sodium ion channels, transient receptor potential V1 channels, glutamate receptors, α 2 -adrenoceptors, adenosine receptors, and mechanisms involving substance P, calcitonin gene-related peptide, prostaglandin E 2, and proinflammatory cytokines .
Pharmacokinetics
The compound is rapidly distributed in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6 .
Result of Action
The compound’s action results in the attenuation of the hyperexcitability of nociceptive neurons in incisional, inflammatory, and neuropathic pain by interfering with peripheral and central sensitizing mediators . It also modifies the crosstalk between neuronal and non-neuronal cells in peripheral and central sites .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .
准备方法
The synthesis of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves several steps. One common method includes the reaction of a cyclohexanone derivative with an aminomethylating agent, followed by hydroxylation to introduce the hydroxy group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
化学反应分析
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
相似化合物的比较
Similar compounds to (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol include:
Phenol, 3-[(1R,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]-, rel-: This isomer has a different stereochemistry, which can affect its reactivity and biological activity.
Phenol, 2,4-dibromo-6-(4-hydroxycyclohexyl)aminomethyl-, hydrochloride, trans-: This compound has additional bromine substituents, which can influence its chemical properties and applications.
属性
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)







![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)



